

Application Notes and Protocols for ORIC-533 in Animal Studies

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B15606939

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These application notes provide a comprehensive overview of the recommended dosage and administration of **ORIC-533**, a potent and orally bioavailable small molecule inhibitor of CD73, for use in preclinical animal studies. The information is compiled from publicly available preclinical data.

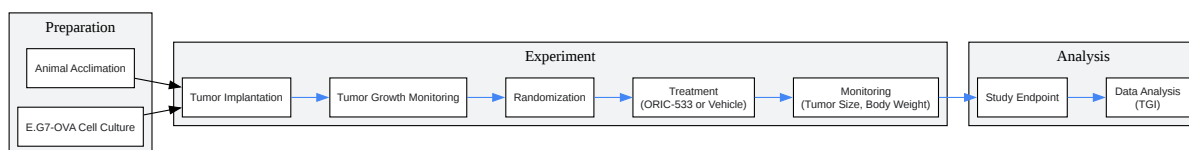
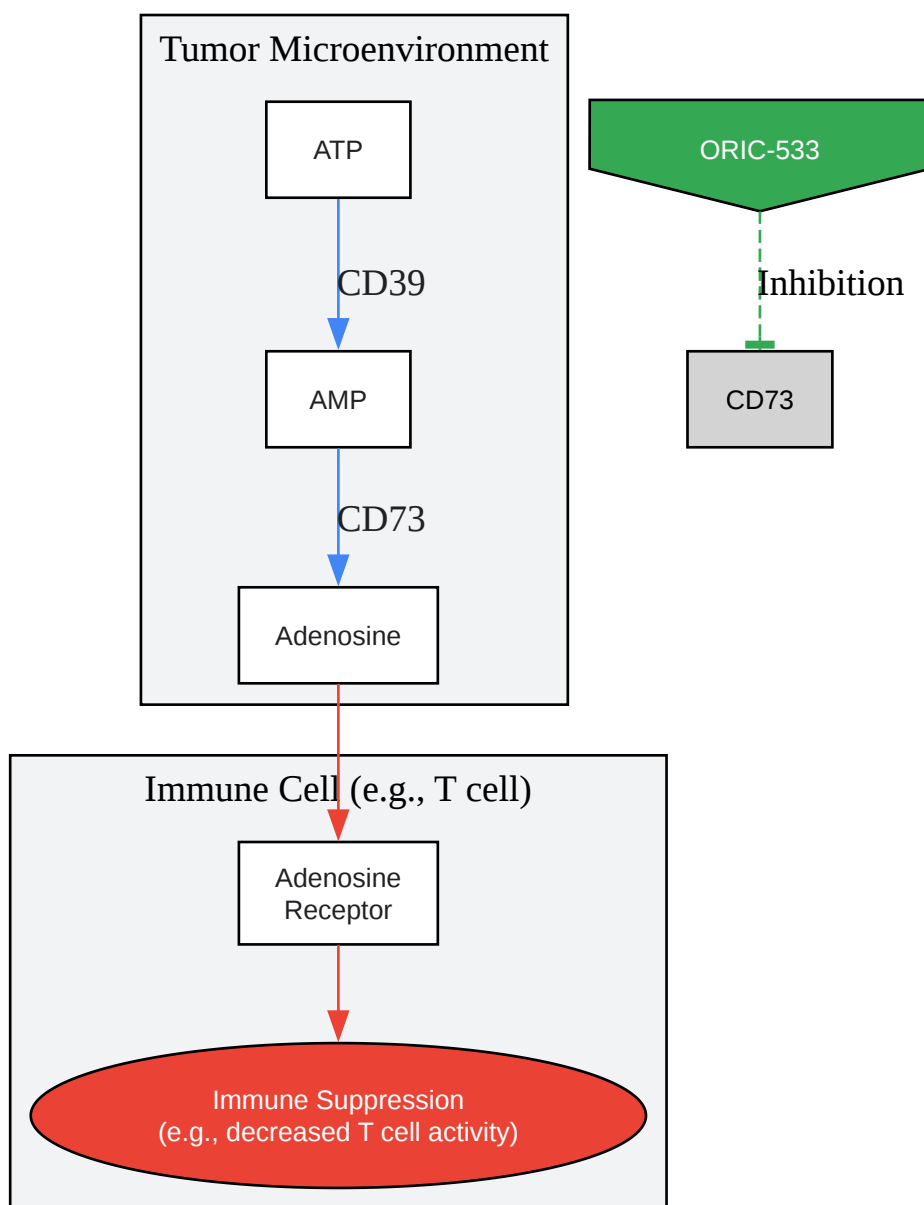
Introduction to ORIC-533

ORIC-533 is a selective inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in the adenosine signaling pathway.^[1] By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine within the tumor microenvironment, **ORIC-533** aims to enhance anti-tumor immunity.^[1] It has shown promising preclinical activity, demonstrating the ability to restore CD8+ T cell function and induce tumor growth inhibition in a syngeneic mouse model.^[1] Currently, **ORIC-533** is under investigation in a Phase 1b clinical trial for patients with multiple myeloma.^[2]

Mechanism of Action: The CD73-Adenosine Pathway

ORIC-533 targets the CD73 enzyme, which is a key component of the extracellular adenosine production pathway. This pathway is a significant contributor to the immunosuppressive tumor microenvironment. The mechanism involves the conversion of extracellular ATP, released by

stressed or dying cells, into adenosine through the sequential action of CD39 and CD73. Adenosine then binds to its receptors on immune cells, leading to a dampening of the anti-tumor immune response.



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References

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